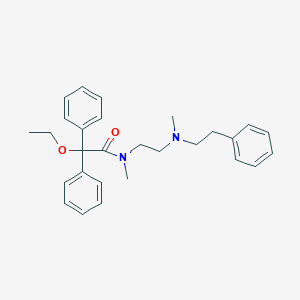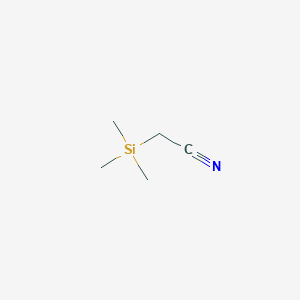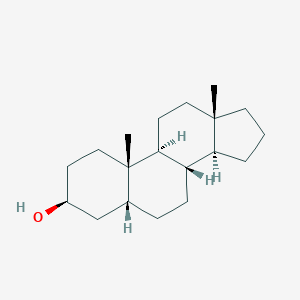
Cyproximide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyproximide is a chemical compound that belongs to the class of sulfonylureas. It is a potent inhibitor of ATP-sensitive potassium channels, which are involved in the regulation of insulin secretion in pancreatic β-cells. Cyproximide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
Cyproximide exerts its pharmacological effects by inhibiting ATP-sensitive potassium channels in pancreatic β-cells. This inhibition leads to depolarization of the cell membrane, which triggers calcium influx and subsequent insulin secretion. Cyproximide also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
Cyproximide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also increases the secretion of insulin and glucagon-like peptide-1 (GLP-1), which are involved in the regulation of glucose homeostasis. Cyproximide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using cyproximide in lab experiments is its potency and specificity as an inhibitor of ATP-sensitive potassium channels. This allows for precise control of insulin secretion in pancreatic β-cells. However, one limitation of using cyproximide is its potential toxicity at high concentrations, which can affect cell viability and lead to nonspecific effects.
Zukünftige Richtungen
There are several future directions for research on cyproximide. One area of interest is its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Another area of interest is its potential neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is also needed to elucidate the molecular mechanisms underlying the pharmacological effects of cyproximide and to develop more potent and selective inhibitors of ATP-sensitive potassium channels.
Synthesemethoden
Cyproximide can be synthesized by the reaction of 3-(4-methylphenyl)sulfonylurea with 3-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as sodium hydroxide. The reaction yields cyproximide as a white crystalline powder with a melting point of 180-182°C.
Wissenschaftliche Forschungsanwendungen
Cyproximide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Cyproximide has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
15518-76-0 |
|---|---|
Produktname |
Cyproximide |
Molekularformel |
C11H8ClNO2 |
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C11H8ClNO2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5H2,(H,13,14,15) |
InChI-Schlüssel |
YYGANUVABKDFDW-UHFFFAOYSA-N |
Isomerische SMILES |
C1[C@H]2[C@@]1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)



